2-[(3S,6R,11R,14S,17S,20S,26S,29S)-6-acetamido-3-(2-amino-2-oxoethyl)-11-carbamoyl-14,26-bis[3-(diaminomethylideneamino)propyl]-17-[(4-methoxyphenyl)methyl]-2,5,13,16,19,22,25,28-octaoxo-8,9-dithia-1,4,12,15,18,21,24,27-octazabicyclo[27.3.0]dotriacontan-2
Description
The compound “2-[(3S,6R,11R,14S,17S,20S,26S,29S)-6-acetamido-3-(2-amino-2-oxoethyl)-11-carbamoyl-14,26-bis[3-(diaminomethylideneamino)propyl]-17-[(4-methoxyphenyl)methyl]-2,5,13,16,19,22,25,28-octaoxo-8,9-dithia-1,4,12,15,18,21,24,27-octazabicyclo[27.3.0]dotriacontan-2” is a highly complex bicyclic macromolecule featuring:
- Acetamido and carbamoyl groups: Common in bioactive molecules for hydrogen bonding and solubility modulation .
- 4-Methoxyphenylmethyl group: Increases lipophilicity, possibly improving membrane permeability .
- 8,9-Dithia linkages: Rare sulfur-containing bridges that stabilize the bicyclic framework.
- Multiple amide bonds: Suggest a peptidomimetic structure, common in enzyme inhibitors or receptor ligands .
Properties
CAS No. |
138297-15-1 |
|---|---|
Molecular Formula |
C45H69N17O14S2 |
Molecular Weight |
1136.3 g/mol |
IUPAC Name |
2-[(3S,6R,11R,14S,17S,20S,26S,29S)-6-acetamido-3-(2-amino-2-oxoethyl)-11-carbamoyl-14,26-bis[3-(diaminomethylideneamino)propyl]-17-[(4-methoxyphenyl)methyl]-2,5,13,16,19,22,25,28-octaoxo-8,9-dithia-1,4,12,15,18,21,24,27-octazabicyclo[27.3.0]dotriacontan-20-yl]acetic acid |
InChI |
InChI=1S/C45H69N17O14S2/c1-22(63)55-31-21-78-77-20-30(36(47)68)61-38(70)26(7-4-14-53-45(50)51)57-39(71)27(16-23-9-11-24(76-2)12-10-23)59-40(72)28(18-35(66)67)56-34(65)19-54-37(69)25(6-3-13-52-44(48)49)58-42(74)32-8-5-15-62(32)43(75)29(17-33(46)64)60-41(31)73/h9-12,25-32H,3-8,13-21H2,1-2H3,(H2,46,64)(H2,47,68)(H,54,69)(H,55,63)(H,56,65)(H,57,71)(H,58,74)(H,59,72)(H,60,73)(H,61,70)(H,66,67)(H4,48,49,52)(H4,50,51,53)/t25-,26-,27-,28-,29-,30-,31-,32-/m0/s1 |
InChI Key |
RRPUNOOJZOAZNU-ALERXTORSA-N |
SMILES |
CC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C2CCCN2C(=O)C(NC1=O)CC(=O)N)CCCN=C(N)N)CC(=O)O)CC3=CC=C(C=C3)OC)CCCN=C(N)N)C(=O)N |
Isomeric SMILES |
CC(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC1=O)CC(=O)N)CCCN=C(N)N)CC(=O)O)CC3=CC=C(C=C3)OC)CCCN=C(N)N)C(=O)N |
Canonical SMILES |
CC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C2CCCN2C(=O)C(NC1=O)CC(=O)N)CCCN=C(N)N)CC(=O)O)CC3=CC=C(C=C3)OC)CCCN=C(N)N)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
CNPRGDXRC |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
acetyl-L-cysteinyl-L-asparaginyl-L-propyl-L-arginyl-glycyl-L-alpha-aspartyl-o-methyl-L-tyrosyl-L-arginyl-L-cysteine amide, cyclic 1-9 sulfide TP 9201 TP-9201 TP9201 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
TP-9201 is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups. The reaction conditions include the use of coupling reagents such as HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate peptide bond formation. After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of TP-9201 follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and reproducibility. The use of large-scale HPLC systems ensures the purity of the final product. Additionally, stringent quality control measures are implemented to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
TP-9201 undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, which can stabilize its three-dimensional structure.
Reduction: Disulfide bonds in TP-9201 can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions where specific amino acid residues are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxidation in the presence of a mild base.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under mild conditions.
Substitution: Amino acid derivatives and coupling reagents like HBTU and DIPEA in SPPS.
Major Products Formed
Oxidation: Formation of disulfide-bonded peptide.
Reduction: Formation of free thiol-containing peptide.
Substitution: Modified peptide with altered amino acid sequence.
Scientific Research Applications
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in inhibiting platelet aggregation and its effects on cellular signaling pathways.
Medicine: Explored as a therapeutic agent for preventing thrombotic events, treating unstable angina, reperfusion injury, and stroke.
Industry: Potential applications in the development of diagnostic assays and therapeutic formulations
Mechanism of Action
TP-9201 exerts its effects by binding to the glycoprotein IIb/IIIa receptor on platelets. This receptor is crucial for platelet aggregation, as it mediates the binding of fibrinogen and other adhesive molecules. By antagonizing this receptor, TP-9201 prevents platelet aggregation and thrombus formation. The compound’s mechanism involves the inhibition of the final common pathway of platelet aggregation, making it a potent antithrombotic agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Complexity and Size : The target compound’s bicyclic architecture and high molecular weight distinguish it from simpler benzothiazoles (e.g., compounds 21 and 25) and ferroptosis inducers .
Dithia Linkages : Comparable sulfur bridges are observed in marine-derived metabolites, which often exhibit enhanced stability and bioactivity .
4-Methoxyphenyl Group : Similar aromatic groups in benzothiazoles improve pharmacokinetic properties, such as blood-brain barrier penetration .
Clustering and Diversity Analysis
- Using Butina or Jarvis-Patrick algorithms, the compound would cluster with macrocyclic peptides or sulfur-containing natural products due to its bicyclic dithia core .
Q & A
Q. What are the key challenges in synthesizing this bicyclic peptide derivative, and how can researchers optimize reaction conditions?
Methodological Answer : The compound’s complexity (e.g., multiple stereocenters, bicyclic framework) demands orthogonal protection strategies to prevent side reactions. Use computational reaction path search methods (e.g., quantum chemical calculations) to predict feasible synthetic routes and identify intermediates . Optimize reaction parameters (temperature, solvent polarity) via factorial design experiments to maximize yield while minimizing racemization . Monitor intermediates using LC-MS and validate purity via HPLC .
Q. How can researchers characterize the compound’s structural integrity and confirm stereochemistry?
Methodological Answer : Employ a combination of 2D-NMR techniques (e.g., NOESY, HSQC) to resolve overlapping signals from the bicyclic core and substituents. Validate stereochemistry using X-ray crystallography if single crystals are obtainable . Cross-reference spectroscopic data with computational simulations (e.g., DFT-based NMR predictions) to resolve ambiguities .
Q. What stability tests are critical for ensuring the compound’s integrity under experimental conditions?
Methodological Answer : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Use kinetic modeling to predict shelf-life and identify degradation pathways (e.g., hydrolysis of acetamido groups or disulfide bonds) . Monitor degradation products via tandem mass spectrometry (MS/MS) .
Advanced Research Questions
Q. How can contradictory bioactivity data from different studies be systematically analyzed?
Methodological Answer : Perform meta-analysis to identify confounding variables (e.g., assay protocols, solvent systems). Use multivariate regression to isolate structural features (e.g., guanidino propyl groups) influencing activity. Validate hypotheses via site-directed mutagenesis (if applicable) or synthesis of analogs with modified substituents . Reference computational docking studies to correlate structural motifs with target binding .
Q. What experimental designs are optimal for studying the compound’s interactions with biological targets (e.g., enzymes, receptors)?
Methodological Answer : Apply surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity and thermodynamics. For dynamic interactions, use stopped-flow kinetics to measure association/dissociation rates . Pair with molecular dynamics simulations to model conformational changes in the bicyclic scaffold upon binding .
Q. How can researchers resolve discrepancies in solubility or aggregation behavior reported in literature?
Methodological Answer : Use dynamic light scattering (DLS) and cryo-TEM to characterize aggregation states under varying conditions (pH, ionic strength). Optimize solubility via co-solvent systems (e.g., DMSO-water gradients) or formulation with cyclodextrins. Apply quantitative structure-property relationship (QSPR) models to predict solubility based on substituent hydrophobicity .
Q. What strategies are effective for scaling up synthesis without compromising stereochemical purity?
Methodological Answer : Implement continuous-flow chemistry to maintain precise control over reaction parameters (residence time, mixing efficiency). Use enzymatic catalysis for stereoselective steps (e.g., amidations) to reduce racemization . Validate scalability via process analytical technology (PAT) tools like in-line FTIR for real-time monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
